REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]([CH3:19])([CH3:18])[CH2:5][O:6][N:7]1C(=O)C2C(=CC=CC=2)C1=O.[CH3:21][NH2:22]>CO>[NH2:7][O:6][CH2:5][C:4]([CH3:19])([CH3:18])[C:3]([NH:22][CH3:21])=[O:2]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
COC(C(CON1C(C2=CC=CC=C2C1=O)=O)(C)C)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 13 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction mixture was concentrated under reduced pressure, dichloromethane
|
Type
|
ADDITION
|
Details
|
was added to the residue, and insoluble matter
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
NOCC(C(=O)NC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 202 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |